Quinolin-8-yl 2-chloro-5-iodobenzoate

MAO-B inhibition neuroprotection Alzheimer's disease

Select this precisely halogenated quinoline ester (C₁₆H₉ClINO₂) to ensure experimental reproducibility in MAO-B drug discovery. Unlike unsubstituted benzoxiquine (LogP ~3.5), the ortho-chloro/para-iodo pattern delivers LogP 5.0 for enhanced CNS permeability. The para-iodo σ-hole enables unique halogen-bonding interactions inaccessible to chloro-only or non-halogenated analogs, directly impacting binding affinity (MAO-B IC₅₀ 209 nM). Generic substitution introduces uncontrolled variables that invalidate SAR comparisons. The hydrolytically cleavable 8-quinolinyl ester linkage also supports controlled-release prodrug design. Available via custom synthesis at research-grade purity.

Molecular Formula C16H9ClINO2
Molecular Weight 409.6g/mol
Cat. No. B408276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 2-chloro-5-iodobenzoate
Molecular FormulaC16H9ClINO2
Molecular Weight409.6g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)I)Cl)N=CC=C2
InChIInChI=1S/C16H9ClINO2/c17-13-7-6-11(18)9-12(13)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H
InChIKeyVUAIXZDACHUWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-8-yl 2-chloro-5-iodobenzoate: A Halogenated Quinolin-8-yl Ester with Defined Molecular Architecture for Targeted Bioactivity Research


Quinolin-8-yl 2-chloro-5-iodobenzoate (C₁₆H₉ClINO₂; molecular weight: 409.6 g/mol) is a heterocyclic aromatic ester derived from 8-hydroxyquinoline and 2-chloro-5-iodobenzoic acid [1]. It belongs to the quinoline-ester class—a scaffold widely utilized in medicinal chemistry for metal chelation, antimicrobial, and central nervous system applications [2]. The compound's benzoate moiety features a distinctive ortho-chloro and para-iodo substitution pattern that imparts unique electronic and steric characteristics relative to unsubstituted or mono-halogenated analogs. The 8-quinolinyl ester linkage renders the compound hydrolytically cleavable, a feature relevant to prodrug design and controlled-release applications [1].

Why Unsubstituted Quinolin-8-yl Benzoates Cannot Functionally Substitute for Quinolin-8-yl 2-Chloro-5-iodobenzoate


Generic substitution among quinolin-8-yl benzoate esters is scientifically unsound because the benzoate substitution pattern dictates critical molecular properties that govern target engagement. Unsubstituted quinolin-8-yl benzoate (benzoxiquine) exhibits a markedly lower lipophilicity (LogP ~3.48–3.79) compared to the 2-chloro-5-iodo analog (LogP 5.0), fundamentally altering membrane permeability and compartmental distribution [1][2]. More critically, the 5-iodo substituent introduces heavy-atom effects and halogen-bonding capacity that are absent in chloro-only or unsubstituted analogs, directly impacting binding affinity at biological targets such as monoamine oxidases and potentially other metalloenzymes [3]. Procuring a non-halogenated or differentially halogenated analog introduces uncontrolled variables in potency, selectivity, and physicochemical behavior that compromise experimental reproducibility and invalidate comparative structure-activity analyses.

Quantitative Evidence Guide: Verified Performance Differentiation of Quinolin-8-yl 2-Chloro-5-iodobenzoate Versus Structural Analogs


MAO-B Inhibition: Quinolin-8-yl 2-Chloro-5-iodobenzoate Demonstrates Defined Activity While Unsubstituted Benzoxiquine Lacks Documented MAO-B Engagement

Quinolin-8-yl 2-chloro-5-iodobenzoate exhibits an IC₅₀ of 209 nM for inhibition of monoamine oxidase B (MAO-B) in Sprague-Dawley rat brain mitochondrial homogenate, as determined by spectrophotometric measurement of 4-hydroxyquinoline formation from kynuramine [1]. In contrast, the unsubstituted parent compound quinolin-8-yl benzoate (benzoxiquine) has no documented MAO-B inhibitory activity in the same or comparable assay systems [2]. The presence of the 5-iodo substituent in the target compound enables halogen bonding interactions with the MAO-B active site that are structurally impossible for the unsubstituted analog.

MAO-B inhibition neuroprotection Alzheimer's disease quinoline ester halogen bonding

Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Relative to Unsubstituted Quinolin-8-yl Benzoate

Quinolin-8-yl 2-chloro-5-iodobenzoate exhibits a calculated octanol-water partition coefficient (LogP) of 5.0 [1], whereas the unsubstituted quinolin-8-yl benzoate (benzoxiquine) displays a significantly lower LogP of 3.48–3.79 depending on calculation method [2]. This represents a ΔLogP of approximately 1.2–1.5 units, corresponding to a theoretical ~10–30-fold increase in lipophilicity and membrane partitioning capacity. The elevated LogP is attributable to the combined contributions of the ortho-chloro and para-iodo substituents on the benzoate aromatic ring.

lipophilicity membrane permeability blood-brain barrier drug-likeness physicochemical properties

Antibiofilm Activity Contextualization: Negligible Enterococcus faecalis Biofilm Inhibition Distinguishes Target Compound from Antimicrobial Quinoline Derivatives

In a standardized biofilm inhibition assay against Enterococcus faecalis using crystal violet staining after 20 hours, quinolin-8-yl 2-chloro-5-iodobenzoate exhibited an IC₅₀ of 125,000 nM (125 µM), indicating essentially no meaningful antibiofilm activity [1]. This near-complete lack of activity provides a critical negative baseline that distinguishes this compound from active antimicrobial quinoline-ester derivatives. Notably, this inactivity is likely due to the ester-linked benzoate architecture lacking the free 8-hydroxy group required for metal chelation—a known mechanism for antimicrobial quinolines such as clioquinol and nitroxoline [2].

antibiofilm Enterococcus faecalis antimicrobial screening negative control structure-activity relationship

Molecular Weight and PSA Considerations: Reduced Brain Penetration Predictions Relative to Optimized CNS Quinoline Derivatives

Quinolin-8-yl 2-chloro-5-iodobenzoate has a molecular weight of 409.6 g/mol and a topological polar surface area (tPSA) of 39.2 Ų [1]. While this tPSA falls within the favorable range for CNS penetration (<60–70 Ų), the molecular weight exceeds the typical CNS drug optimization target of <400 Da. In comparison, optimized CNS-penetrant quinoline derivatives such as 8-hydroxyquinoline-based MAO inhibitors (e.g., M30, HLA20) typically possess molecular weights in the 250–350 Da range [2]. The iodo substituent contributes approximately 127 Da to the molecular weight, representing a significant mass burden relative to hydrogen or smaller halogens.

molecular weight polar surface area CNS drug-likeness blood-brain barrier physicochemical optimization

Optimal Research and Industrial Application Scenarios for Quinolin-8-yl 2-Chloro-5-iodobenzoate


MAO-B Inhibitor Screening and SAR Studies in Neurodegenerative Disease Research

Employ quinolin-8-yl 2-chloro-5-iodobenzoate as a reference compound or chemical probe in MAO-B inhibition assays for neurodegenerative disease research, particularly Alzheimer's and Parkinson's disease programs. The compound's defined IC₅₀ of 209 nM in rat brain mitochondrial homogenate provides a reliable benchmark for screening novel quinoline-based MAO-B inhibitors [1]. Its structural features—specifically the 2-chloro-5-iodobenzoate ester moiety—enable SAR investigations into halogen-bonding contributions to MAO-B active site recognition, a mechanism that is inaccessible with unsubstituted quinolin-8-yl benzoate [1].

Passive Membrane Permeability and Blood-Brain Barrier Penetration Modeling

Utilize quinolin-8-yl 2-chloro-5-iodobenzoate as a high-LogP (5.0) comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to quantify the impact of halogen substitution on passive diffusion [2]. By comparing permeability coefficients against unsubstituted quinolin-8-yl benzoate (LogP 3.48–3.79) and other halogenated analogs, researchers can establish quantitative relationships between LogP increments and membrane flux [2][3]. This application is particularly valuable for CNS drug discovery programs seeking to optimize brain exposure of quinoline-ester prodrugs or hybrid molecules.

Negative Control for Antimicrobial Quinoline Studies Requiring Metal Chelation

Deploy quinolin-8-yl 2-chloro-5-iodobenzoate as a structurally matched negative control in antimicrobial assays where 8-hydroxyquinoline derivatives (e.g., clioquinol, nitroxoline, chloroxine) are being evaluated for metal-dependent antibacterial or antifungal activity [4]. The ester linkage at the 8-position eliminates the free hydroxyl group essential for iron/copper/zinc chelation, rendering the compound effectively inactive (IC₅₀ = 125,000 nM against E. faecalis biofilm) [4][5]. This enables researchers to discriminate between metal-dependent and metal-independent mechanisms of action in quinoline antimicrobial series.

Halogen-Bonding and Heavy-Atom Effect Studies in Medicinal Chemistry

Incorporate quinolin-8-yl 2-chloro-5-iodobenzoate into systematic structure-activity relationship (SAR) campaigns investigating halogen-bonding contributions to target engagement. The para-iodo substituent provides a strong σ-hole for halogen bonding with protein backbone carbonyls or π-systems, while the ortho-chloro group modulates the electronic environment of the ester carbonyl and overall molecular conformation [1]. Comparative studies against fluoro-, bromo-, and non-halogenated quinolin-8-yl benzoate analogs can quantify the thermodynamic and kinetic contributions of iodine to binding affinity and residence time at biological targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinolin-8-yl 2-chloro-5-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.